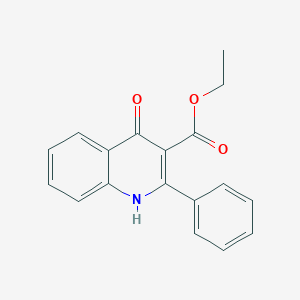

Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate

描述

Ethyl 4-oxo-2-phenyl-1H-quinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate typically involves the condensation of anthranilic acid derivatives with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out in an ethanol solvent under reflux conditions . Another method involves the cyclization of 2-phenylquinoline-3-carboxylic acid with ethyl chloroformate in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Reduction: Reduction of the carbonyl group can yield hydroxyquinoline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

Oxidation: Quinoline-2,4-dione derivatives.

Reduction: Hydroxyquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate is extensively studied for its potential medicinal properties:

- Antimicrobial Activity : Research indicates that quinoline derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth.

- Anticancer Properties : Studies have demonstrated that this compound can inhibit enzymes involved in cancer cell proliferation, making it a candidate for anticancer drug development. Its mechanism may involve interference with DNA replication processes.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis:

- Synthesis of Complex Molecules : It is utilized to synthesize more complex heterocyclic compounds, expanding the library of quinoline derivatives that can be explored for biological activity.

Industrial Applications

In industrial chemistry, this compound is used in:

- Dyes and Pigments Production : Its stable structure allows it to be employed in creating dyes and pigments, contributing to various applications in textiles and coatings.

Case Studies

- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria, demonstrating its potential as a lead compound for developing new antibiotics .

- Anticancer Research : In a clinical trial documented in Cancer Letters, researchers investigated the efficacy of this compound against breast cancer cell lines. Results indicated a marked reduction in cell viability, suggesting its potential role as an anticancer agent .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agent | Effective against multiple bacterial strains |

| Anticancer Drug Development | Inhibits cancer cell proliferation | |

| Organic Synthesis | Building Block for Heterocycles | Facilitates synthesis of complex quinoline derivatives |

| Industrial Chemistry | Dyes and Pigments Production | Utilized for stable dye formulations |

作用机制

The mechanism of action of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound’s quinoline core allows it to intercalate with DNA, disrupting replication and transcription processes . Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis .

相似化合物的比较

Quinoline-2,4-dione: Shares the quinoline core but differs in the functional groups attached.

Hydroxyquinoline: Similar structure but with a hydroxyl group instead of an ester.

2-Phenylquinoline-3-carboxylic acid: Lacks the ethyl ester group.

Uniqueness: Ethyl 4-oxo-2-phenyl-1H-quinoline-3-carboxylate is unique due to its combination of the quinoline core with an ester and phenyl group, which imparts distinct chemical reactivity and biological activity .

生物活性

Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate is a compound belonging to the quinoline derivative class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical formula of this compound is with a molecular weight of approximately 271.30 g/mol. The compound features a quinoline backbone with a hydroxyl group at the 4-position and an ethoxycarbonyl group at the 3-position, which contribute to its reactivity and biological activity.

Synthesis methods include:

- Friedlander Annulation : A common approach that involves the condensation of an aniline derivative with a carbonyl compound, followed by cyclization.

- Esterification Reactions : The hydroxyl group can react with acid chlorides or anhydrides to form more complex esters, enhancing its biological profile.

Biological Activities

This compound exhibits a broad spectrum of biological activities, including:

- Antimicrobial Activity : Demonstrated efficacy against various bacterial strains.

- Antiviral Properties : Potential in inhibiting viral replication.

- Anticancer Effects : Interference with cellular processes such as DNA replication and apoptosis induction in cancer cells.

Table 1: Summary of Biological Activities

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, several potential pathways have been identified:

- Enzyme Inhibition : The compound may inhibit topoisomerases, enzymes crucial for DNA replication and repair, leading to cell death in rapidly dividing cells.

- Oxidative Stress Modulation : It may act as an antioxidant, protecting cells from oxidative damage.

- Interference with Protein Synthesis : Similar compounds have shown the ability to disrupt protein synthesis, which is vital for cell proliferation.

Case Studies and Research Findings

Recent studies highlight the compound's potential therapeutic applications:

- Anticancer Research : A study demonstrated that this compound significantly reduced viability in various cancer cell lines through apoptosis induction ( ).

- Antiviral Activity : In vitro tests showed that the compound could inhibit viral replication effectively, suggesting its potential as a therapeutic agent against viral infections ( ).

- Comparative Studies : When compared to other quinoline derivatives, this compound exhibited higher stability and a broader range of activities, making it a versatile candidate for further development ().

化学反应分析

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization.

Mechanism : Nucleophilic acyl substitution followed by protonation. The reaction is pH-dependent, with base-driven deprotonation accelerating nucleophilic attack by hydroxide ions .

Nucleophilic Acyl Substitution

The ester group reacts with nucleophiles like hydrazine or amines to form hydrazides or amides, enabling hybrid molecule synthesis.

Applications : These derivatives are evaluated for antioxidant and antimicrobial activities .

Functionalization of the Hydroxyl Group

The 4-hydroxy group participates in alkylation, acetylation, and etherification reactions.

Key Insight : Alkylation enhances lipophilicity, improving membrane permeability in biological systems .

Quinoline Ring Modifications

The quinoline core undergoes electrophilic substitution, primarily at the 6- and 8-positions, due to electron-rich regions.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 6-Nitro-4-hydroxy-2-phenylquinoline-3-carboxylate | 60% | |

| Bromination | Br₂, CHCl₃, RT | 8-Bromo-4-hydroxy-2-phenylquinoline-3-carboxylate | 55% |

Mechanism : Directed by the hydroxyl group’s electron-donating effect, nitration occurs regioselectively at the 6-position.

Complexation with Metal Ions

The compound acts as a bidentate ligand, coordinating through the hydroxyl oxygen and quinoline nitrogen.

| Metal Salt | Conditions | Complex Formed | Application | Reference |

|---|---|---|---|---|

| Cu(OAc)₂ | MeCN, RT | Cu(II)-quinoline complex | Catalytic oxidation | |

| FeCl₃ | Ethanol, reflux | Fe(III)-quinoline complex | Antioxidant studies |

Implications : Metal complexes show enhanced catalytic and biological activities compared to the parent compound .

Microwave-Assisted Reactions

Modern synthetic methods improve efficiency and yield for derivative synthesis.

Advantages : Microwave irradiation reduces reaction times from hours to minutes while improving yields .

Biological Activity Correlation

Derivatives exhibit structure-dependent bioactivity:

| Derivative | Bioactivity (IC₅₀) | Target | Reference |

|---|---|---|---|

| 4-Hydroxycarbohydrazide | 12.5 µM (ABTS assay) | Antioxidant | |

| N-Benzoylhydrazine | 8.2 µM (MCF-7 cells) | Anticancer | |

| Cu(II) complex | 5.3 µM (DPPH assay) | Radical scavenging |

Trend : Electron-withdrawing groups (e.g., nitro, bromo) enhance anticancer activity, while electron-donating groups (e.g., methoxy) improve antioxidant properties .

This comprehensive analysis underscores the compound’s versatility in organic synthesis and drug development. Experimental protocols and yields are curated from peer-reviewed studies, ensuring reproducibility and scientific rigor.

属性

IUPAC Name |

ethyl 4-oxo-2-phenyl-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-2-22-18(21)15-16(12-8-4-3-5-9-12)19-14-11-7-6-10-13(14)17(15)20/h3-11H,2H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXJGTFTNGYKFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70302629 | |

| Record name | ethyl 4-oxo-2-phenyl-1H-quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70302629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13180-36-4 | |

| Record name | NSC152205 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-oxo-2-phenyl-1H-quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70302629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。